

In Vitro Bioactivity of Substituted Indol-5-amine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *(1H-Indol-5-yl)methanamine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro bioactivity of various substituted indol-5-amine derivatives, drawing from recent scientific literature. The focus is on their potential as anticancer and antimicrobial agents, with supporting experimental data and detailed methodologies to aid in research and development.

Anticancer Activity of Substituted Indol-5-amine Derivatives

Substituted indol-5-amine derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity of selected substituted indol-5-amine derivatives against different human cancer cell lines. The data is presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of their potency.

Compound ID	Substitution Pattern	Cancer Cell Line	IC50 (μM)	Reference
HD02	1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone	Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian	Not specified, but showed maximum range of cancer cell growth inhibitions	[1]
HD05	1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone	Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian	Not specified, but showed maximum range of cancer cell growth inhibitions	[1]
HD12	(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-(pyridin-4-yl)methanone	Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian	Not specified, but showed maximum range of cancer cell growth inhibitions	[1]
Compound 16	Urea containing derivative	Lung (A549), Prostate (PC3)	Strong cytotoxicity	[2]
EB355A	lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate	Breast (MCF-7)	67	[3]
5m	5-bromo indolyl substituent	Pancreatic (PaCa2)	1.5	[4]
5b	C-2 substituent as benzyl	Multiple cancer cell lines	Significant cytotoxicity	[4]

5e	C-2 substituent as 3,4- dimethoxyphenyl	Multiple cancer cell lines	Significant cytotoxicity	[4]
5h	C-2 substituent as 4-benzyloxy- 3-methoxyphenyl	Multiple cancer cell lines	Significant cytotoxicity	[4]
3-amino-1H-7- azaindole derivative 25	3-amino-1H-7- azaindole scaffold	HeLa, HepG2, MCF-7	3.7, 8.0, 19.9	[5]

Experimental Protocols: Anticancer Assays

Cell Viability Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the substituted indol-5-amine derivatives for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.



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Caption: Workflow of the MTT assay for evaluating anticancer activity.

Antimicrobial Activity of Substituted Indol-5-amine Derivatives

Indole derivatives, including substituted indol-5-amines, have demonstrated significant potential as antimicrobial agents against a broad spectrum of pathogenic bacteria.^[6] Their mechanism of action can involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Comparative Analysis of Antimicrobial Potency

The following table summarizes the in vitro antimicrobial activity of selected substituted indol-5-amine derivatives, presented as Minimum Inhibitory Concentration (MIC) in $\mu\text{g}/\text{mL}$. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID	Substitution Pattern	Bacterial Strain	MIC (µg/mL)	Reference
Novel Substituted Indole Derivatives	Not specified	Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi	0.12–6.25	[6]
3I-3U, 4L-4P	Indole-based	ESKAPE pathogens, MRSA	2–16	[7]
5N-5P	7-azaindole-based	ESKAPE pathogens, MRSA	2–16	[7]
4P	Aminoguanidine-indole derivative	Resistant K. pneumoniae 2108	4	[7]
5d	(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide	S. aureus, L. monocytogenes	37.9–113.8 µM	[8]
5d, 5g, 5k	3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives	MRSA	More potent than ampicillin	[8]
5x	4-(Indol-3-yl)thiazole-2-amine derivative	S. Typhimurium	0.06	[9]

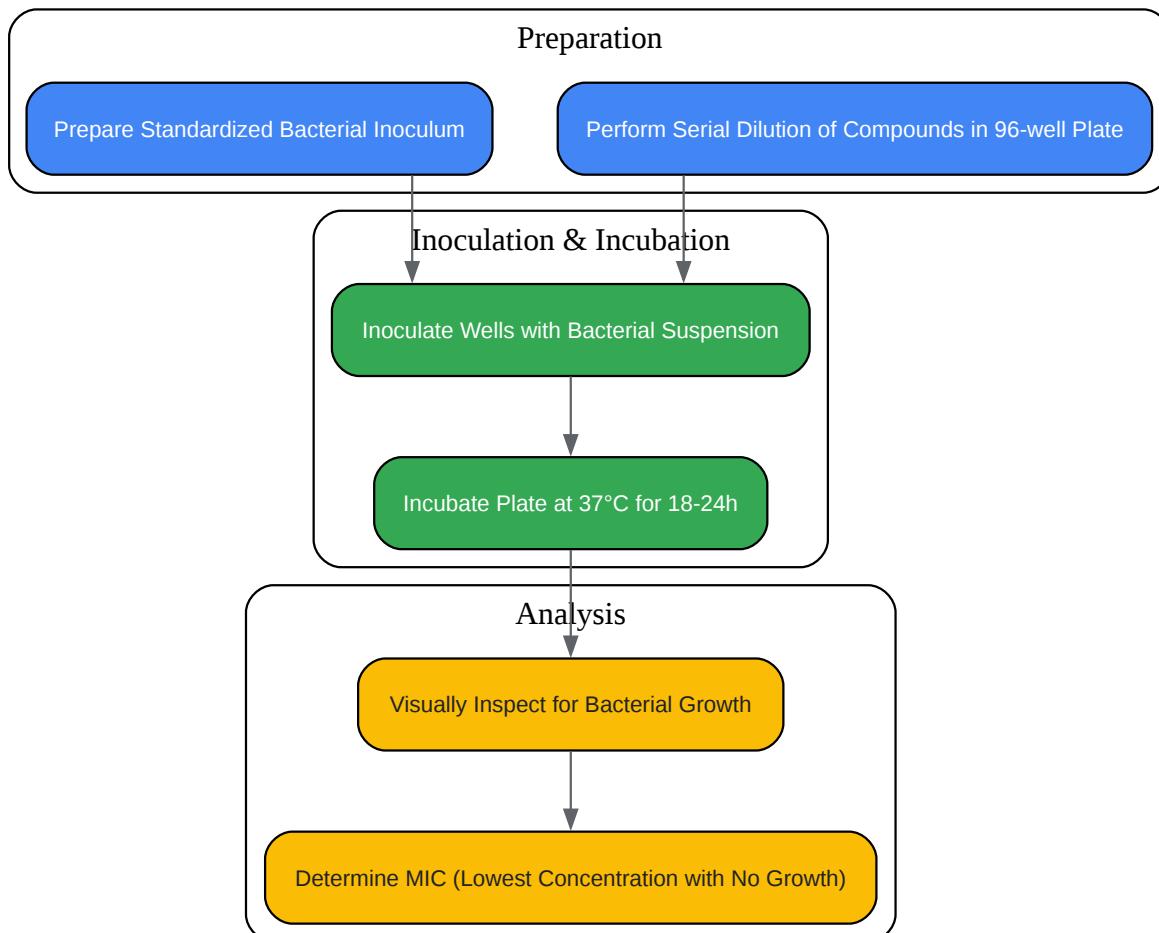
5m	4-(Indol-3-yl)thiazole-2-amine derivative	S. aureus (MRSA)	More potent than ampicillin	[9]
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Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

- Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
- Serial Dilution of Compounds: The substituted indol-5-amine derivatives are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

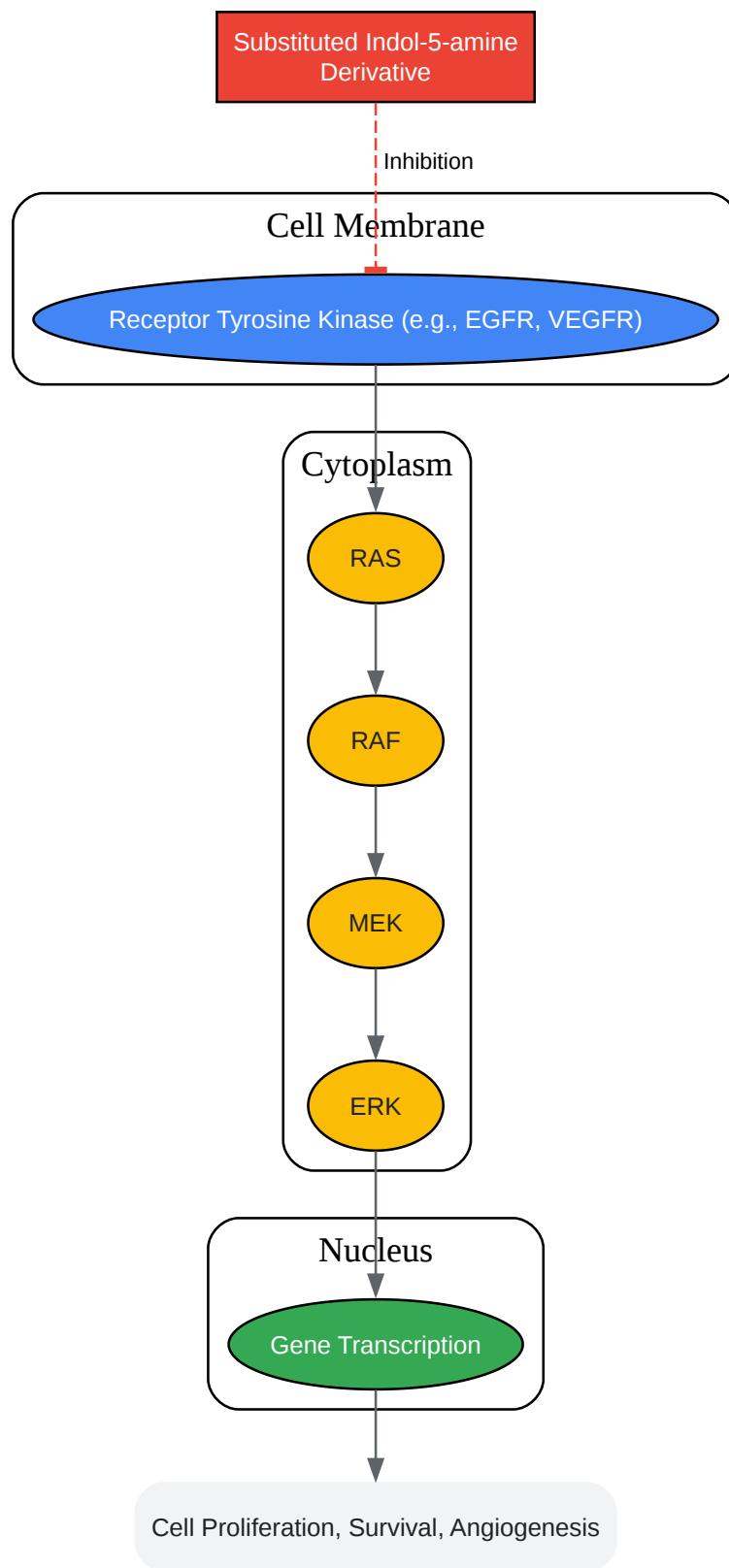


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Caption: Workflow for MIC determination by broth microdilution.

Kinase Inhibition

Several substituted indol-5-amine derivatives have also been investigated as kinase inhibitors, which are crucial targets in cancer therapy.[2][10][11]



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Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

This diagram illustrates a common mechanism of action for kinase inhibitors. Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR are often overactive in cancer cells, leading to uncontrolled cell growth. Substituted indol-5-amine derivatives can act as inhibitors of these kinases, blocking the downstream signaling cascade and thereby inhibiting cancer cell proliferation, survival, and angiogenesis.[2][12]

This guide provides a snapshot of the promising in vitro bioactivities of substituted indol-5-amine derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to develop novel and effective therapeutic agents.

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